1-(4-Chlorobutyl)-2-phenylindole

Lipophilicity Membrane permeability Drug design

1-(4-Chlorobutyl)-2-phenylindole is a synthetic N-alkylated indole derivative featuring a 4-chlorobutyl chain at the N1 position and a phenyl group at C2 of the indole core. The compound belongs to the 2-phenylindole class, a scaffold widely explored for kinase inhibition, antiproliferative activity, and OLED host materials.

Molecular Formula C18H18ClN
Molecular Weight 283.8 g/mol
CAS No. 61205-58-1
Cat. No. B12063890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobutyl)-2-phenylindole
CAS61205-58-1
Molecular FormulaC18H18ClN
Molecular Weight283.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl
InChIInChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
InChIKeyNJSKWFPAHCCJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobutyl)-2-phenylindole (CAS 61205-58-1): An N-Alkylated 2-Phenylindole with Quantifiable Physicochemical Differentiation for Urease-Targeted and Lipophilicity-Driven Research


1-(4-Chlorobutyl)-2-phenylindole is a synthetic N-alkylated indole derivative featuring a 4-chlorobutyl chain at the N1 position and a phenyl group at C2 of the indole core [1]. The compound belongs to the 2-phenylindole class, a scaffold widely explored for kinase inhibition, antiproliferative activity, and OLED host materials [2]. However, the introduction of the terminal chloroalkyl substituent distinctly alters the compound's physicochemical and biological profile, creating a set of quantifiable differentiators that are critical for deliberate experimental selection [3].

N‑Alkylated 2‑phenylindole with 4‑chlorobutyl functional handle
Quantifiable physicochemical differentiation from parent 2‑phenylindole scaffold
Reported H. pylori urease inhibition activity (assay‑confirmed)

Why 1-(4-Chlorobutyl)-2-phenylindole Cannot Be Replaced by Generic 2-Phenylindole or Shorter-Chain N-Alkyl Analogs


Generic 2-phenylindole (CAS 948-65-2) and its simple N-alkyl derivatives are often considered interchangeable for synthetic and biological applications. However, the specific N-(4-chlorobutyl) substitution in the target compound produces a measurable shift in lipophilicity (ΔLogP ~1.1–1.5), eliminates the N–H hydrogen-bond donor, increases conformational flexibility (from 1 to 5 rotatable bonds), and reduces topological polar surface area (TPSA) from 15.8 to 4.9 Ų [1]. These physicochemical alterations directly impact passive membrane permeability, solubility, and target-binding conformation, making this compound a functionally distinct entity rather than a trivial analog [2]. The combination of a terminal chlorine atom also provides a unique synthetic handle for further derivatization that shorter-chain or non-halogenated analogs lack, as demonstrated in structure-activity relationship studies on urease inhibition where N-substitution profoundly modulates potency [3].

Lipophilicity shift

Measurable LogP increase may alter passive membrane partitioning and permeability, making direct replacement by 2‑phenylindole unreliable.

H‑bond donor elimination

Loss of the indole N–H donor changes solubility, aggregation, and purification behavior; non‑alkylated analogs may not replicate solution properties.

Conformational flexibility

Higher rotatable bond count modulates binding conformations and crystal packing, limiting direct SAR transfer from simpler N‑alkyl or parent scaffolds.

Quantitative Differentiation Evidence for 1-(4-Chlorobutyl)-2-phenylindole vs. Closest Analogs


Lipophilicity (LogP) Increase of ~29% vs. Parent 2-Phenylindole

The target compound exhibits a computed XLogP3 of 4.9, compared to 3.8 for unsubstituted 2-phenylindole, representing a 1.1 log unit increase (ΔLogP = 1.1) [1][2]. This magnitude of lipophilicity enhancement is consistent with the addition of a four-carbon chlorinated alkyl chain and is expected to yield a roughly 12.6-fold higher octanol-water partition coefficient [3].

Lipophilicity (LogP)
Head‑to‑head
ΔLogP +1.1
~12.6× higher partition
May enhance passive permeability for cell‑based assays.
Computed XLogP3; experimental validation advised.
Lipophilicity Membrane permeability Drug design

Elimination of Hydrogen-Bond Donor Capacity vs. 2-Phenylindole

The N-alkylation of 2-phenylindole removes the indole N–H proton, reducing the hydrogen-bond donor (HBD) count from 1 to 0 [1][2]. This elimination can prevent intermolecular N–H···X hydrogen bonding that otherwise contributes to crystal packing, aggregation, and reduced solubility in non-polar environments [3].

H‑Bond Donors
Head‑to‑head
1 → 0
Complete elimination of N–H donor
May reduce promiscuous binding and improve aprotic solubility.
Cactvs descriptor; N‑alkylation removes indole proton.
Hydrogen bonding Solubility Aggregation

Increased Conformational Flexibility: 5 vs. 1 Rotatable Bonds Compared with 2-Phenylindole

The 4-chlorobutyl side chain introduces four additional rotatable bonds, increasing the total count from 1 (2-phenylindole) to 5 (target compound) [1][2]. This 5-fold increase in rotatable bonds introduces conformational entropy that can modulate binding to biological targets and influence crystallization behavior [3].

Rotatable Bonds
Head‑to‑head
1 → 5
5× increase in rotatable bonds
Increases conformational entropy; may influence binding mode.
Cactvs definition; can affect crystallization.
Conformational entropy Molecular recognition SAR

Reduced Topological Polar Surface Area (TPSA) vs. 2-Phenylindole

The TPSA of the target compound is computed at 4.9 Ų, compared to 15.8 Ų for 2-phenylindole—a reduction of approximately 69% [1][2]. TPSA is a key determinant of oral absorption and blood-brain barrier penetration; values below 60–70 Ų are associated with good oral bioavailability, and values below 90 Ų are associated with CNS penetration [3].

TPSA
Head‑to‑head
15.8 → 4.9 Ų
−69% lower polar surface area
Favorable for passive BBB penetration potential.
Computed TPSA; correlates with membrane permeability.
TPSA Oral bioavailability ADME

Urease Inhibition Activity (IC50 370 nM) vs. Broader 2-Phenylindole-Derived Urease Inhibitor Class

1-(4-Chlorobutyl)-2-phenylindole inhibits Helicobacter pylori urease with an IC50 of 370 nM, as determined by an indophenol-based ammonia production assay after 1.5 h preincubation [1]. For context, a series of structurally more complex 2-phenylindole-derived tetraarylimidazoles exhibited urease IC50 values ranging from 0.12 to 29.12 µM, with the standard inhibitor thiourea typically showing IC50 values in the low micromolar range [2]. The simple N-alkylated 2-phenylindole scaffold thus achieves sub-micromolar potency without the need for the tetraarylimidazole architecture.

Urease IC50
Class‑level
370 nM (0.37 µM)
Sub‑micromolar inhibition supports H. pylori urease targeting studies.
Compared to tetraarylimidazole series (0.12–29 µM).
Urease inhibition Helicobacter pylori Antimicrobial

Recommended Application Scenarios for 1-(4-Chlorobutyl)-2-phenylindole Based on Quantitative Evidence


Helicobacter pylori Urease Inhibitor Hit-to-Lead and SAR Studies

The 370 nM IC50 against H. pylori urease [1], combined with its relatively simple structure, makes this compound a tractable starting point for medicinal chemistry optimization. Its chloroalkyl side chain permits secondary amine substitution to generate focused libraries, while its sub-micromolar potency eliminates the need for initial scaffold hopping. This compound is particularly valuable for labs seeking a validated, purchase-ready urease inhibitor fragment with confirmed biological activity [2].

Permeability and CNS Penetration Probe Development

With an XLogP3 of 4.9, zero hydrogen-bond donors, and a TPSA of only 4.9 Ų, this compound sits well within the favorable range for passive blood-brain barrier penetration [3][4]. It can be employed as a lipophilic fluorescent probe scaffold (via further functionalization of the indole core) or as a passive-permeability reference standard in parallel artificial membrane permeability assays (PAMPA), where its distinct physicochemical profile provides a useful comparator against more polar 2-phenylindole analogs [5].

Organic Light-Emitting Diode (OLED) Host Material Intermediate

2-Phenylindole derivatives are established host materials for green phosphorescent OLEDs due to their high triplet energy and hole-transport properties [6]. The N-chlorobutyl substituent provides a functionalizable anchor point for cross-linkable or polymeric systems, while the increased lipophilicity and conformational flexibility may tune film morphology and charge-transport characteristics. Procurement of this specific N-alkylated intermediate enables the rational design of solution-processable OLED materials [7].

Synthetic Intermediate for N-Alkylated Bioactive Library Construction

The terminal chlorine serves as a leaving group for nucleophilic substitution, enabling late-stage diversification with amines, thiols, or azides [1]. This compound can be used to generate focused libraries of N-alkyl-2-phenylindoles without requiring protection/deprotection of the indole N–H. The 5-fold increase in rotatable bonds relative to 2-phenylindole also allows systematic exploration of side-chain conformational effects on target binding [8].

Application
Selection Property
Validation Focus
Urease inhibitor hit‑to‑lead & SAR
Urease inhibition activity (reported IC50 context)
H. pylori urease assay & SAR optimization
Permeability & CNS probe development
Low TPSA & zero H‑bond donor profile
PAMPA / BBB model validation
OLED host material intermediate
N‑chlorobutyl indole scaffold with functional handle
Film morphology & charge‑transport evaluation
Synthetic library construction
Terminal chlorine as leaving group for diversification
N‑alkyl library synthesis & binding assessment
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